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Compound of Interest

Compound Name: 4-Isopropyl-4H-1,2,4-triazole

Cat. No.: B3050242 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4-Isopropyl-4H-1,2,4-
triazole

Introduction
4-Isopropyl-4H-1,2,4-triazole is a heterocyclic organic compound belonging to the s-triazole

class. The 1,2,4-triazole ring system is a foundational scaffold in medicinal and agricultural

chemistry, renowned for its metabolic stability and versatile biological activities, including

antifungal and herbicidal properties.[1][2][3] The substitution of an isopropyl group at the N4

position "locks" the molecule into the 4H-tautomeric form, which can enhance thermal and

hydrolytic stability compared to its unsubstituted counterparts.[1] This guide provides a

comprehensive analysis of the core physicochemical properties of 4-Isopropyl-4H-1,2,4-
triazole, offering field-proven insights and experimental context for researchers and drug

development professionals.

Molecular Structure and Identity
The structural integrity of a molecule is the primary determinant of its chemical behavior. 4-
Isopropyl-4H-1,2,4-triazole consists of a planar, five-membered aromatic ring containing three

nitrogen and two carbon atoms, with an isopropyl substituent at the fourth nitrogen atom.

Caption: Chemical structure of 4-Isopropyl-4H-1,2,4-triazole.
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The following table summarizes the key physicochemical properties. Where direct experimental

data for 4-Isopropyl-4H-1,2,4-triazole is not publicly available, values for the parent 1H-1,2,4-

triazole are provided as a scientifically validated baseline for comparison.

Property Value Source / Rationale

Molecular Formula C₅H₉N₃ Calculated

Molecular Weight 111.15 g/mol Calculated[4]

Appearance
White to off-white crystalline

solid

Predicted based on parent

compound[5][6]

Melting Point
Data not available. (Parent:

120-121 °C)
[6]

Boiling Point
Data not available. (Parent:

260 °C)
[3]

Solubility
Soluble in water and polar

organic solvents

Predicted based on parent

compound[1][3]

pKa (Acidic) ~10.5
Estimated based on parent

compound (10.26)[3][7]

pKa (Basic) ~2.7
Estimated based on parent

compound (2.45)[3][7]

Detailed Analysis of Physicochemical Properties
Physical State and Solubility

Expertise & Experience: Like its parent, 1,2,4-triazole, the 4-isopropyl derivative is expected

to be a crystalline solid at room temperature.[5][6] The introduction of the isopropyl group

can influence the crystal lattice energy, which may alter the melting point relative to the

parent compound.

Causality: The solubility of this molecule is governed by a balance of two competing features.

The 1,2,4-triazole ring is polar and contains nitrogen atoms that can act as hydrogen bond

acceptors, conferring solubility in polar solvents like water and ethanol.[1][3] Conversely, the
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isopropyl group is aliphatic and hydrophobic. While the compound is expected to retain good

solubility in polar organic solvents, its aqueous solubility is likely reduced compared to the

highly soluble parent 1,2,4-triazole due to the increased nonpolar character.

Thermal Properties (Melting & Boiling Point)
Expertise & Experience: The boiling point of a substance is strongly correlated with its

molecular weight and the strength of its intermolecular forces. The addition of an isopropyl

group (C₃H₇) to the 1,2,4-triazole core (C₂H₃N₃) significantly increases the molecular mass

from 69.07 g/mol to 111.15 g/mol .

Causality: This increase in mass and surface area enhances van der Waals forces, which

requires more energy to overcome during the transition to the gaseous phase. Therefore, the

boiling point of 4-Isopropyl-4H-1,2,4-triazole is predicted to be higher than the 260 °C of the

parent compound. The melting point is harder to predict as the less symmetrical isopropyl

group may disrupt the efficient crystal packing seen in the planar parent molecule, which

could potentially lower the melting point.

Acidity and Basicity (pKa)
Expertise & Experience: The 1,2,4-triazole ring is amphoteric, meaning it can act as both a

weak acid and a weak base.[7] The pKa is a fundamental property that dictates a molecule's

ionization state in solution, profoundly impacting its solubility, membrane permeability, and

receptor-binding interactions.[8]

Basicity: The ring can be protonated by a strong acid. For the parent 1,2,4-triazole, the

pKa of the resulting triazolium cation is 2.45.[7]

Acidity: The N-H proton of an unsubstituted 1,2,4-triazole is weakly acidic, with a pKa of

10.26.[3][7] In 4-Isopropyl-4H-1,2,4-triazole, there is no N-H proton to be donated, so it

does not possess this acidic character.

Causality: The isopropyl group is a weak electron-donating group (EDG) through induction.

This effect increases the electron density on the triazole ring, making the nitrogen lone pairs

more available for protonation. Consequently, 4-Isopropyl-4H-1,2,4-triazole is expected to

be a slightly stronger base than its parent compound, with a pKa (for the conjugate acid)

estimated to be slightly higher than 2.45.
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Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation. The expected spectral data,

based on fundamental principles and data from closely related analogs like 4-isopropyl-3-nitro-

4H-1,2,4-triazole, is as follows.[1]

Technique Expected Characteristics

¹H NMR

- ~8.0-9.0 ppm: Two singlets, corresponding to

the two protons on the triazole ring (C3-H and

C5-H).- ~4.7 ppm (septet): A single proton from

the isopropyl methine (CH).- ~1.5 ppm

(doublet): Six protons from the two equivalent

methyl (CH₃) groups of the isopropyl

substituent.

¹³C NMR

- ~145-155 ppm: Two signals for the two carbon

atoms in the triazole ring.- ~55-60 ppm: Signal

for the isopropyl methine carbon.- ~22-25 ppm:

Signal for the two equivalent isopropyl methyl

carbons.

IR (Infrared)

- ~3100-3150 cm⁻¹: C-H stretching from the

aromatic ring.- ~2900-3000 cm⁻¹: C-H stretching

from the isopropyl group.- ~1500-1600 cm⁻¹:

C=N stretching vibrations within the triazole

ring.- ~1300-1400 cm⁻¹: N-N stretching

vibrations.

Mass Spec (MS) - [M+H]⁺: Expected at m/z 112.087

Synthesis and Reactivity
General Synthetic Approach

Expertise & Experience: 4-Alkyl-4H-1,2,4-triazoles are commonly synthesized through the

cyclization of appropriate precursors. A robust method involves the reaction of N,N-

dimethylformamide azine with an alkylamine, in this case, isopropylamine. This approach

provides regioselective alkylation at the N4 position.
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Trustworthiness: This method is well-documented and provides a reliable route to the

desired 4H-isomer with good yields. The reaction progress can be monitored using standard

techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Synthesis Workflow

N,N-Dimethylformamide Azine

Reaction Vessel
(Solvent, Heat)

Isopropylamine

4-Isopropyl-4H-1,2,4-triazoleCyclization Purification
(e.g., Crystallization)

Crude Product Final ProductPurified

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 4-Isopropyl-4H-1,2,4-triazole.

Reactivity and Stability
The 4-Isopropyl-4H-1,2,4-triazole is an aromatic and generally stable compound.[2]

Stability: The N4-alkylation prevents tautomerization and typically increases the compound's

stability against thermal and hydrolytic degradation compared to N-unsubstituted triazoles.[1]

Reactivity: The triazole ring is electron-deficient, making the carbon atoms (C3 and C5)

susceptible to attack by strong nucleophiles. Conversely, the nitrogen atoms possess lone

pairs of electrons and can be targeted by electrophiles, though this is less favorable than in

more electron-rich heterocycles.[1][3]

Experimental Protocol: Determination of pKa by
Potentiometric Titration
This protocol describes a self-validating system for accurately determining the basic pKa of 4-
Isopropyl-4H-1,2,4-triazole.
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Principle: A solution of the compound is titrated with a standardized strong acid. The pH is

monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the

half-equivalence point, where half of the triazole has been protonated.

Step-by-Step Methodology
Preparation of Analyte: Accurately weigh approximately 0.1 mmol of 4-Isopropyl-4H-1,2,4-
triazole and dissolve it in 50 mL of deionized water in a 100 mL beaker.

System Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00,

and 10.00.

Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH

electrode and a temperature probe into the solution.

Titration: Begin adding a standardized 0.1 M HCl solution in small increments (e.g., 0.1 mL)

from a burette.

Data Acquisition: Record the pH value after each addition of HCl, allowing the reading to

stabilize. Continue the titration well past the equivalence point (identified by the steepest

change in pH).

Data Analysis: Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a

titration curve.

pKa Determination: Determine the volume of HCl required to reach the equivalence point.

The volume at the half-equivalence point is half of this value. The pH of the solution at the

half-equivalence point is equal to the pKa of the conjugate acid.
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Caption: Experimental workflow for pKa determination via potentiometric titration.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Isopropyl-4H-1,2,4-triazole is not readily

available, data from structurally related triazoles suggests the following precautions:

Hazard Class: May cause skin and serious eye irritation.[4]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields, and a lab coat.

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing

dust. Wash hands thoroughly after handling.

Storage: Store in a cool, dry place in a tightly sealed container.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet

(SDS) for any chemical before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Physicochemical properties of 4-Isopropyl-4H-1,2,4-
triazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3050242#physicochemical-properties-of-4-isopropyl-
4h-1-2-4-triazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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